
1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one
Übersicht
Beschreibung
1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one, or 2-aminoazetidine-2-carboxylic acid (AAC), is an organic compound that has a wide range of applications in the field of synthetic organic chemistry. It is a versatile building block for synthesizing a variety of compounds, including pharmaceuticals, biochemicals, and agrochemicals. AAC can be synthesized using a variety of methods, including the Claisen-Schmidt condensation, the Ugi reaction, and the Biginelli reaction. AAC has been used in scientific research in fields such as pharmacology, biochemistry, and agrochemistry.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Applications
Organic synthesis often focuses on the development of novel compounds with potential pharmacological activities or as intermediates in the synthesis of more complex molecules. Compounds similar to "1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one" could be explored for their synthetic utility in creating pharmacologically active molecules. For instance, the synthesis and structural properties of novel substituted compounds, such as 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, have been investigated for their potential applications in medicinal chemistry and as intermediates in organic synthesis (Issac & Tierney, 1996).
Bioremediation of Organochlorine Compounds
Organochlorine compounds, due to their persistence and potential for bioaccumulation, pose significant environmental and health risks. Research into the bioremediation of soils contaminated with such compounds, including DDT, highlights the ongoing efforts to mitigate their impact. Studies have shown that biodegradation, particularly through microbial action, can effectively reduce concentrations of these compounds in the environment, offering a cost-effective and environmentally friendly remediation strategy (Foght et al., 2001).
Impact on Health and Environment
The toxicological profile and environmental persistence of organochlorine compounds, such as DDT and its metabolites, have been extensively studied. These compounds act as endocrine disruptors in humans and wildlife, affecting reproductive and immune systems, and their presence in the environment is a significant concern due to their ability to bioaccumulate and exert toxic effects over long periods. Research efforts continue to assess the environmental and health impacts of these compounds, aiming to inform regulatory policies and public health interventions (Burgos-Aceves et al., 2021).
Eigenschaften
IUPAC Name |
1-(3-aminoazetidin-1-yl)-2-(2-chlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-10-4-2-1-3-8(10)5-11(15)14-6-9(13)7-14/h1-4,9H,5-7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXDIYAHQCMLLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoazetidin-1-yl)-2-(2-chlorophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-{[(4-Methylphenyl)amino]methyl}cyclopentan-1-ol](/img/structure/B1466377.png)
![2-{[(1-Hydroxycyclopentyl)methyl]sulfanyl}benzoic acid](/img/structure/B1466380.png)
![2-[3-(3-Bromo-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1466382.png)
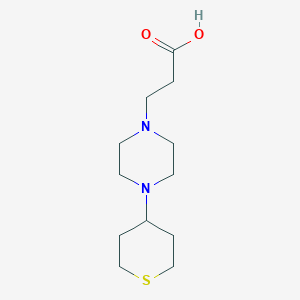

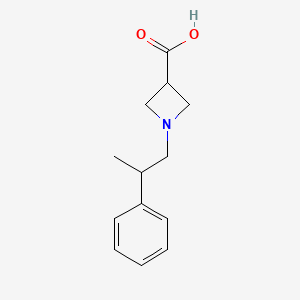
![1-[7-(1-Benzothiophen-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-2-hydroxy-1-ethanone](/img/structure/B1466390.png)

![1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466392.png)
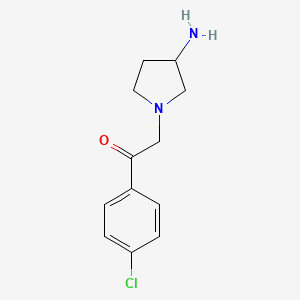
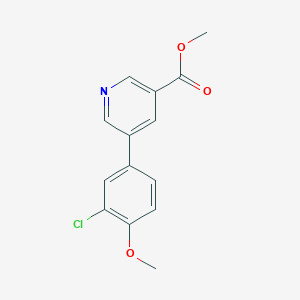
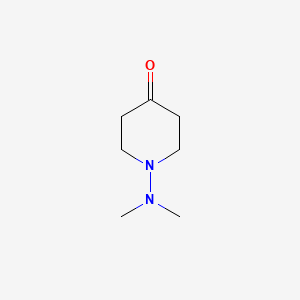
![1-[(3,5-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1466397.png)